N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
Overview
Description
RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.
Scientific Research Applications
Antisecretory and Antiulcer Activities
N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a derivative of the compound , has been studied for its potent antisecretory and antiulcer activities. It exhibited activities significantly higher than those of cimetidine, a well-known antiulcer drug (Aloup et al., 1987).
Potassium Channel Modulation
RP 49356, a variant of the compound, is known for its role in modifying the ATP-sensitivity of potassium channels in cardiac myocytes. This finding is significant in understanding the drug's potential impact on heart cell function (Thuringer & Escande, 2004).
Spin Crossover in Iron(II) Complexes
Research on N-methyl-2,6-bis(pyrazol-1-yl)pyridine-4-carbothioamide, a related compound, has revealed its ability to induce spin crossover (SCO) in iron(II) complexes. This SCO is observed above room temperature, which is crucial for potential applications in molecular electronics and switchable magnets (Attwood et al., 2019).
Coordination Chemistry
The compound and its derivatives have been extensively used in coordination chemistry, particularly in synthesizing and characterizing metal complexes. Such studies are pivotal in understanding the properties and applications of these complexes in various scientific fields (Das et al., 2010).
Antimicrobial and Antifungal Activities
Several derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. This highlights the potential pharmaceutical applications of these compounds in treating various infections (Salem et al., 2011).
Bioactive Compounds from Natural Sources
Pyridine-N-oxide derivatives, closely related to the compound , have been isolated from natural sources like Allium stipitatum. These compounds exhibited significant antibacterial and antifungal properties, demonstrating the potential for developing new therapeutic agents (O'Donnell et al., 2009).
properties
CAS RN |
89544-10-5 |
---|---|
Product Name |
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide |
Molecular Formula |
C12H16N2OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16) |
InChI Key |
GKEMHVLBZNVZOI-SJCJKPOMSA-N |
Isomeric SMILES |
CNC(=S)[C@]1(CCCC[S@@]1=O)C2=CN=CC=C2 |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Canonical SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.